

An In-depth Technical Guide to Nonanedinitrile: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: Azelanitrile

CAS No.: 1675-69-0

Cat. No.: B156786

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Abstract

Nonanedinitrile, also known as Azelaonitrile, is a nine-carbon aliphatic dinitrile that serves as a versatile building block in organic synthesis. Its two terminal nitrile functionalities offer reactive sites for a variety of chemical transformations, making it a valuable precursor for the synthesis of polymers, diamines, and dicarboxylic acids. This guide provides a comprehensive overview of the physical and chemical properties of nonanedinitrile, detailed experimental protocols for its key reactions and analysis, and a discussion of its current and potential applications, particularly in the realms of polymer chemistry and as a potential intermediate in pharmaceutical development.

Introduction

Nonanedinitrile (NC-(CH₂)₇-CN) is a linear-chain dinitrile that has garnered significant interest in the chemical and materials science fields. Its symmetrical structure and the reactivity of the terminal nitrile groups allow for its participation in a range of polymerization and derivatization reactions. This document aims to be a thorough technical resource for researchers, providing

not only the fundamental properties of nonanedinitrile but also practical, field-proven insights into its handling, analysis, and synthetic utility.

Molecular Structure and Identification

A clear understanding of the molecular identity of nonanedinitrile is paramount for its effective use.

IUPAC Name: Nonanedinitrile[1] Synonyms: Azelaonitrile, 1,7-Dicyanoheptane[2] CAS Number: 1675-69-0[1][2] Molecular Formula: C₉H₁₄N₂[1] Molecular Weight: 150.22 g/mol [1][2] Chemical Structure:

Caption: Chemical structure of nonanedinitrile.

Physical Properties

The physical properties of nonanedinitrile are critical for its handling, storage, and use in various applications.

Property	Value	Reference
Appearance	Colorless to yellow liquid	[3]
Boiling Point	175-176 °C at 11 mmHg	[2]
Density	0.929 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.446	[2]
Solubility	Limited data available. Miscible with many organic solvents.	
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[3]

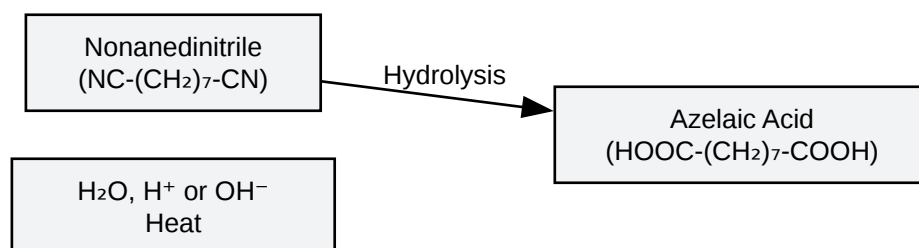
Chemical Properties and Reactivity

The chemical behavior of nonanedinitrile is dominated by the reactivity of its two nitrile groups. These groups can undergo hydrolysis to form carboxylic acids or be reduced to primary

amines, opening up a wide array of synthetic possibilities.

Hydrolysis to Azelaic Acid

The hydrolysis of both nitrile groups in nonanedinitrile yields azelaic acid (nonanedioic acid), a valuable dicarboxylic acid used in the production of polymers, plasticizers, and in various dermatological applications.[4][5] This reaction is typically carried out under acidic or basic conditions.



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Caption: Hydrolysis of nonanedinitrile to azelaic acid.

Causality: The strong acidic environment protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid.

Self-Validating System: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. The final product can be validated by its melting point and spectroscopic analysis (e.g., IR, NMR).

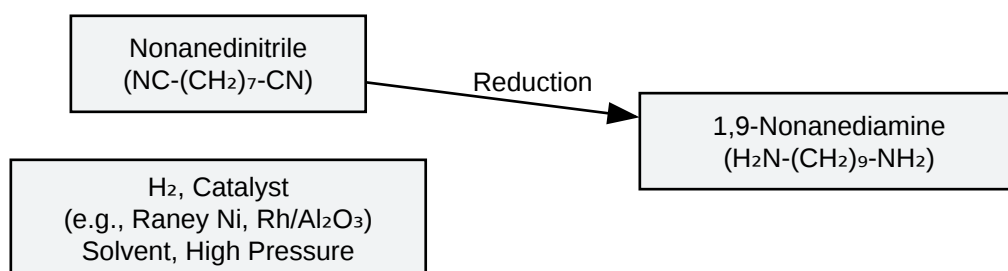
Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonanedinitrile (1 equivalent) and a 6 M aqueous solution of sulfuric acid (excess).
- **Reaction Execution:** Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored periodically by taking small aliquots and analyzing them by TLC or GC.

- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, azelaic acid, may precipitate upon cooling.
- **Purification:** Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.
- **Characterization:** Confirm the identity and purity of the azelaic acid by measuring its melting point (approximately 106-108 °C) and acquiring its IR and NMR spectra.

Reduction to 1,9-Nonanediamine

The catalytic hydrogenation of nonanedinitrile is a key transformation that yields 1,9-nonanediamine, an important monomer for the synthesis of polyamides, such as Nylon 9. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary diamine and minimize the formation of secondary and tertiary amine byproducts.



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Caption: Reduction of nonanedinitrile to 1,9-nonanediamine.

Causality: A heterogeneous catalyst, such as Raney Nickel or Rhodium on alumina, facilitates the addition of hydrogen across the carbon-nitrogen triple bonds of the nitrile groups. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary amines through reductive amination of the intermediate imines.

Self-Validating System: The reaction progress can be monitored by measuring the uptake of hydrogen. The final product mixture can be analyzed by GC or GC-MS to determine the yield and selectivity of the desired primary diamine.

Step-by-Step Methodology:

- **Catalyst Preparation and Reactor Setup:** In a high-pressure autoclave, place the hydrogenation catalyst (e.g., Raney Nickel, typically 5-10% by weight of the nitrile) and a solution of nonanedinitrile in a suitable solvent (e.g., ammonia-saturated methanol or tetrahydrofuran).
- **Reaction Execution:** Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.
- **Work-up:** Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
- **Purification:** Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude 1,9-nonanediamine can be purified by vacuum distillation.
- **Characterization:** Verify the identity and purity of the product by GC-MS and NMR spectroscopy.

Analytical Characterization

Accurate characterization of nonanedinitrile is essential for quality control and for understanding its reactivity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

The IR spectrum of nonanedinitrile is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration.

- **C≡N Stretch:** A prominent peak is expected in the region of 2240-2260 cm^{-1} . The sharpness and intensity of this peak are indicative of the nitrile functional group.^[6]
- **C-H Stretch:** Aliphatic C-H stretching vibrations will appear in the region of 2850-2960 cm^{-1} .

- **CH₂ Bend:** The bending vibration of the methylene groups will be observed around 1465 cm⁻¹.
- **¹H NMR:** The proton NMR spectrum of nonanedinitrile is expected to be relatively simple due to the symmetry of the molecule. The protons on the carbons alpha to the nitrile groups will be the most deshielded and appear furthest downfield. The protons of the other methylene groups will appear as a complex multiplet in the upfield region.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the nitrile carbons and the different methylene carbons in the aliphatic chain. The nitrile carbons (C≡N) are expected to appear in the range of 115-125 ppm. The carbons alpha to the nitrile groups will be shifted downfield compared to the other methylene carbons.

Electron ionization mass spectrometry (EI-MS) of nonanedinitrile will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be characteristic of aliphatic dinitriles, with fragmentation occurring along the carbon chain.

Chromatographic Methods

Gas chromatography is a suitable method for the analysis of nonanedinitrile due to its volatility.

Experimental Protocol: GC Analysis of Nonanedinitrile

Causality: The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The choice of a suitable column and temperature program is critical for achieving good resolution.

Self-Validating System: The method can be validated by analyzing a standard of known concentration to determine retention time and response factor. The identity of the peak can be confirmed by coupling the GC to a mass spectrometer (GC-MS).

Step-by-Step Methodology:

- **Instrumentation:** A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

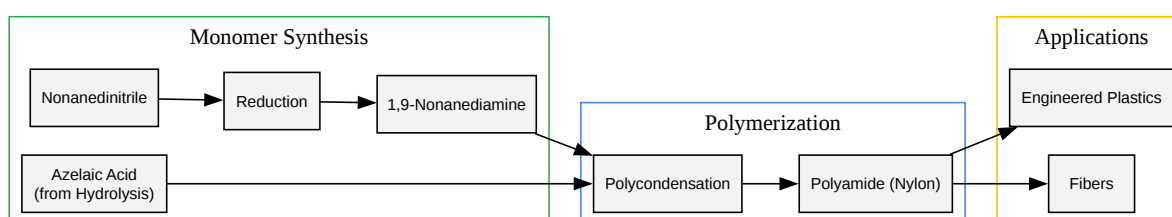
- **Column:** A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
- **Sample Preparation:** Dissolve a small amount of the nonanedinitrile sample in a volatile organic solvent such as acetone or dichloromethane.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- **Temperature Program:** Use a temperature program that starts at a relatively low temperature (e.g., 100 $^{\circ}$ C) and ramps up to a higher temperature (e.g., 250 $^{\circ}$ C) to ensure good separation and elution of the analyte.
- **Data Analysis:** The retention time of the peak corresponding to nonanedinitrile is used for qualitative identification, and the peak area is used for quantitative analysis.

Applications

The unique chemical structure of nonanedinitrile makes it a valuable intermediate in several industrial and research applications.

Polymer Synthesis

The primary application of nonanedinitrile is as a monomer precursor for the synthesis of polyamides. The reduction of nonanedinitrile to 1,9-nonanediamine provides one of the two essential monomers for the production of Nylon 9,T and other specialty polyamides. These polyamides can exhibit desirable properties such as high strength, flexibility, and low moisture absorption.



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Caption: Workflow from nonanedinitrile to polyamides and their applications.

Precursor in Organic Synthesis

Beyond polymer chemistry, nonanedinitrile can serve as a starting material for the synthesis of various other organic molecules. The hydrolysis to azelaic acid is a key example. While direct applications in drug development are not widely documented, the derivatives of nonanedinitrile, such as diamines and dicarboxylic acids, are classes of compounds that are frequently incorporated into pharmacologically active molecules. The nine-carbon backbone of nonanedinitrile can provide a flexible and lipophilic spacer in drug candidates.

Safety and Handling

Nonanedinitrile is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: Harmful if swallowed or inhaled.[1] May cause skin and eye irritation.
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

Conclusion

Nonanedinitrile is a valuable and versatile chemical intermediate with significant potential in materials science and organic synthesis. Its ability to be readily converted into 1,9-nonanediamine and azelaic acid makes it a key component in the production of specialty polyamides. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and analytical methods, to aid researchers in its effective and safe utilization. As the demand for high-performance and bio-based materials continues to grow, the importance of intermediates like nonanedinitrile is likely to increase.

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